Diethylmethoxyborane

Stereoselective Reduction β-Hydroxyketone Syn-1,3-Diol

Diethylmethoxyborane (Et2BOMe) is the definitive organoborane for Narasaka-Prasad syn-1,3-diol reduction, delivering 98–99% diastereoselectivity critical for statin API manufacturing (rosuvastatin, atorvastatin, cerivastatin). Pre-formed MDEB eliminates the batch-to-batch variability of in situ triethylborane/methanol activation methods—where stereoselectivity can swing from ~80% to 98%—ensuring reproducible outcomes in regulated pharmaceutical production. Its chelation-controlled mechanism with NaBH4 directly reduces downstream chiral chromatography burden, lowering COGS for high-volume synthons. Procure as neat liquid (≥97% purity, d=0.761 g/mL) or 1.0 M solution in THF for seamless scale-up.

Molecular Formula C5H13BO
Molecular Weight 99.97 g/mol
CAS No. 7397-46-8
Cat. No. B030974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylmethoxyborane
CAS7397-46-8
SynonymsDiethyl-borinic Acid Methyl Ester_x000B_Diethylboron Methoxide_x000B_Diethylmethoxyborane_x000B_Methoxydiethylborane_x000B_Methyl Diethylborinate
Molecular FormulaC5H13BO
Molecular Weight99.97 g/mol
Structural Identifiers
SMILESB(CC)(CC)OC
InChIInChI=1S/C5H13BO/c1-4-6(5-2)7-3/h4-5H2,1-3H3
InChIKeyFESAXEDIWWXCNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethylmethoxyborane (CAS 7397-46-8): A Critical Borane Reagent for Stereoselective Synthesis and Polymerization Catalysis


Diethylmethoxyborane (Et2BOMe, CAS 7397-46-8), also known as methoxydiethylborane or diethylborinic acid methyl ester, is a liquid organoborane reagent with a density of 0.761 g/mL and refractive index of 1.387 . It functions as a Lewis acid and is widely utilized as a reducing agent in organic synthesis, particularly in diastereoselective reductions of β-hydroxyketones to syn-1,3-diols, and serves as a reactant in polymerization catalysis and various C-C bond forming reactions [1]. The compound is commercially available as a neat liquid (97% purity) or as a 1.0 M solution in THF, with distinct density and refractive index values for each form .

Why Diethylmethoxyborane Cannot Be Simply Substituted in Critical Stereoselective Reductions


The unique chelation-controlled mechanism of diethylmethoxyborane with sodium borohydride is essential for achieving high syn-selectivity in the reduction of β-hydroxyketones. In contrast, alternative reagents like triethylborane (TEB) or catecholborane exhibit different selectivity profiles and reactivity patterns. For instance, the in situ conversion of TEB to diethylmethoxyborane via methanol addition dramatically increases stereoselectivity from 80% to 98%, underscoring the critical role of the methoxy substituent in the Narasaka-Prasad reduction [1]. Simply substituting with another borane or borohydride reagent would compromise diastereoselectivity, yield, and reproducibility, particularly in the synthesis of complex pharmaceutical intermediates where syn-1,3-diol motifs are crucial [2].

Quantitative Differentiation: Diethylmethoxyborane vs. Closest Analogs in Key Performance Metrics


Stereoselectivity in β-Hydroxyketone Reduction: Diethylmethoxyborane vs. Triethylborane

Diethylmethoxyborane (MDEB) in combination with NaBH4 provides significantly higher stereoselectivity in the reduction of β-hydroxyketones to syn-1,3-diols compared to triethylborane (TEB) or NaBH4 alone. The addition of methanol converts TEB to MDEB in situ, increasing the selectivity from 80% to 98%. When using pre-formed MDEB, selectivities as high as 99% syn have been achieved [1]. In the synthesis of rosuvastatin, a syn/anti ratio of 98:2 was obtained using MDEB/NaBH4 in THF/methanol at -78°C [2].

Stereoselective Reduction β-Hydroxyketone Syn-1,3-Diol

Process Robustness: Diethylmethoxyborane Enables Reproducible Plant-Scale Reductions

In industrial-scale reductions, the use of pre-formed diethylmethoxyborane (MDEB) provides superior reproducibility compared to in situ activation methods. Attempts to activate triethylborane by introducing air into the reactor were difficult to reproduce in the plant setting, whereas using MDEB directly consistently achieved very high stereoselectivities (99% syn) in the reduction of β-hydroxyketones [1].

Process Chemistry Scale-up Reproducibility

Synthesis Purity: Diethylmethoxyborane Achieves 99.9% Purity vs. Commercial 97%

A patented preparation method for diethylmethoxyborane achieves a product purity of 99.9% with a yield of 93-94%, which is significantly higher than the typical commercial purity of 97% offered by major suppliers [1]. This high purity is critical for sensitive applications where trace impurities can affect reaction outcomes.

Purity Synthesis Quality Control

Catalytic Activity in Polymerization: Diethylmethoxyborane vs. Other Boranes

Diethylmethoxyborane is specifically employed as a reactant in studying catalysts for ring-opening metathesis polymerization (ROMP) and vinyl insertion polymerization, as well as in borane-mediated controlled radical polymerization for fluoropolymer synthesis . While direct quantitative comparisons with other boranes in these specific applications are not available in the public domain, the compound's use in these niche areas highlights its unique reactivity profile distinct from simpler boranes like BH3 or triethylborane.

Polymerization Catalysis ROMP

Analytical Selectivity: Diethylmethoxyborane as a Mass Spectrometry Reagent for Phenol Identification

Diethylmethoxyborane (DEMB) has been demonstrated as an effective reagent for the identification of the phenol functionality in deprotonated lignin-related analytes via tandem mass spectrometry [1]. This specific analytical application is not reported for other common borane reagents, highlighting a unique reactivity toward phenolic hydroxyl groups that enables selective detection in complex mixtures.

Mass Spectrometry Functional Group Analysis Lignin Degradation

Where Diethylmethoxyborane Delivers Decisive Value: Prioritized Application Scenarios


Stereoselective Synthesis of syn-1,3-Diols in Statin API Manufacturing

Diethylmethoxyborane, in combination with NaBH4, is the reagent of choice for the diastereoselective reduction of β-hydroxyketones to syn-1,3-diols, a critical step in the synthesis of statin drugs like rosuvastatin, atorvastatin, and cerivastatin [1]. The high and reproducible stereoselectivity (98-99% syn) directly translates to higher yields of the desired diastereomer, reducing the burden of chiral chromatography and recrystallization, thereby lowering production costs and improving process efficiency in pharmaceutical manufacturing [2].

Process-Scale Reduction Where Reproducibility is Paramount

For industrial reductions requiring consistent stereochemical outcomes, pre-formed diethylmethoxyborane is preferred over in situ generation methods. Studies have shown that activating triethylborane with air is difficult to control and reproduce at plant scale, whereas using MDEB directly provides reliable and predictable syn-selectivity (99%) [1]. This reliability is essential for maintaining batch-to-batch consistency in regulated pharmaceutical production.

Catalyst Development for Ring-Opening Metathesis Polymerization (ROMP)

Diethylmethoxyborane serves as a key reactant in academic and industrial research programs aimed at developing novel catalysts for ring-opening metathesis polymerization and vinyl insertion polymerization [1]. Its unique steric and electronic properties make it a valuable tool for exploring new polymerization mechanisms and creating advanced polymeric materials with controlled architectures.

Functional Group Identification in Mass Spectrometry-Based Metabolomics

Diethylmethoxyborane enables selective ion-molecule reactions with phenolate ions, facilitating the identification of phenol functionalities in complex mixtures such as lignin degradation products [1]. This application is particularly valuable in metabolomics, natural product discovery, and biomass conversion research, where unambiguous identification of phenolic compounds is challenging.

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